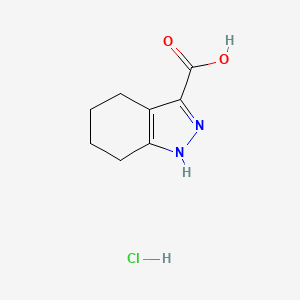

4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride

Description

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring an indazole core fused with a partially saturated cyclohexene ring. The carboxylic acid group at position 3 and the hydrochloride salt enhance its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₈H₁₀ClN₂O₂, with a molecular weight of 214.63 g/mol (base acid CAS: 6076-13-7) .

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c11-8(12)7-5-3-1-2-4-6(5)9-10-7;/h1-4H2,(H,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHVVLRRKSUSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid hydrochloride (CAS No. 1949836-61-6) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory effects, interactions with sigma receptors, and applications in drug development.

- Molecular Formula : C₈H₁₁ClN₂O₂

- Molecular Weight : 202.64 g/mol

- Appearance : White to beige powder

- Melting Point : Not specified in available data

Anti-inflammatory Effects

Research indicates that derivatives of tetrahydroindazole exhibit significant anti-inflammatory activity. Specifically, a study evaluated the anti-inflammatory effects of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids using the carrageenan-induced edema model. The most active compound demonstrated an ED50 value of 3.5 mg/kg , indicating potent anti-inflammatory properties compared to other compounds in the series .

| Compound | ED50 (mg/kg) | Activity Level |

|---|---|---|

| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 3.5 | High |

| Other derivatives | Varied | Moderate to Low |

Sigma Receptor Interaction

The sigma receptors (sigma-1 and sigma-2) are implicated in various diseases including cancer and central nervous system disorders. Tetrahydroindazole compounds have been developed as selective ligands for these receptors. A study reported that certain tetrahydroindazole derivatives displayed high potency and selectivity for the sigma-2 receptor (pK_i = 7.8 M), while maintaining lower activity against sigma-1 receptors (< 5 M) . This selectivity is crucial for developing targeted therapies with fewer side effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key modifications that enhance biological activity:

- Substituents on the Benzyl Group : Electron-donating and withdrawing groups were systematically varied to assess their impact on receptor binding.

- Positioning of Functional Groups : Adding dibasic amines at the C5 position significantly improved both potency and selectivity for sigma receptors.

Case Study 1: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory potential of tetrahydroindazole derivatives, researchers noted that modifications to the aryl group could enhance efficacy against inflammation markers like COX enzymes. The study highlighted that compounds with specific electron-donating groups showed superior inhibition of COX-2 activity compared to standard drugs like indomethacin .

Case Study 2: Sigma Receptor Ligands

Another research effort focused on synthesizing new tetrahydroindazole-based ligands for sigma receptors. The results indicated that certain compounds could effectively differentiate between sigma receptor subtypes, providing a valuable tool for further research into their biological roles and therapeutic potentials .

Scientific Research Applications

Research has identified several key biological activities associated with 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride:

- Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Sigma Receptor Interaction : It acts as a selective ligand for sigma receptors, which are implicated in various neurological and oncological disorders.

Case Study: Efficacy against Inflammation

In a controlled experiment using the carrageenan-induced edema model, researchers evaluated the anti-inflammatory potential of various tetrahydroindazole derivatives:

| Compound | ED50 (mg/kg) | Activity Level |

|---|---|---|

| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 3.5 | High |

| Other derivatives | Varied | Moderate to Low |

The study highlighted that compounds with electron-donating groups on the aryl ring exhibited enhanced efficacy compared to standard anti-inflammatory drugs like indomethacin.

Importance of Sigma Receptors

Sigma receptors (sigma-1 and sigma-2) play pivotal roles in various diseases including cancer and neurodegenerative disorders. Compounds targeting these receptors may offer new therapeutic avenues with potentially fewer side effects.

Selectivity and Potency

Research has shown that certain tetrahydroindazole derivatives demonstrate high selectivity for sigma-2 receptors while exhibiting lower activity against sigma-1 receptors. A notable finding includes:

- pK_i for Sigma-2 Receptor : 7.8 M

- Activity against Sigma-1 Receptor : < 5 M

This selectivity is critical for developing targeted therapies that minimize adverse effects associated with broader receptor interactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of tetrahydroindazole derivatives. Key findings include:

- Substituents on the Benzyl Group : Variations in electron-donating and withdrawing groups significantly impact receptor binding affinity.

- Functional Group Positioning : Modifications at specific positions (e.g., C5) enhance both potency and selectivity for sigma receptors.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Analytical Characterization

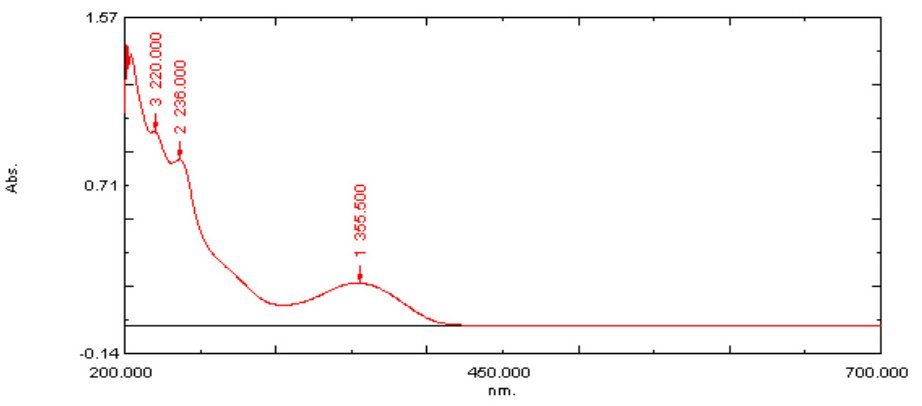

- Spectroscopic Data : FTIR and UV-Vis spectra of related hydrochlorides (e.g., lecarnidipine HCl) confirm characteristic peaks for aromatic C-H stretching (~3100 cm⁻¹) and π→π* transitions (~250-300 nm) .

Developmental Status

- Lab-Stage Analogues : The phenyl-substituted derivative (CAS 32275-63-1) is documented as a "Labo"-stage compound, indicating ongoing exploratory research .

- Commercial Availability: Fluorophenyl-substituted variants (e.g., CAS 160850-84-0) are marketed by suppliers like Santa Cruz Biotechnology and American Elements for research use .

Preparation Methods

Cyclization of Precursors to Form Tetrahydroindazole Core

The foundational step involves cyclization reactions of suitable hydrazine derivatives with ketones or nitriles under acidic or basic conditions. For example, the reaction of hydrazine derivatives with cyclohexanone or related ketones facilitates the formation of the tetrahydroindazole ring system.

- Acid catalysis (e.g., acetic acid, hydrochloric acid)

- Refluxing in solvents such as ethanol, dichloromethane, or tetrahydrofuran (THF)

- Use of dehydrating agents to promote cyclization

- Cyclization of hydrazine with ketones under reflux yields tetrahydroindazole intermediates with high efficiency.

- Optimization of temperature and solvent polarity improves yield and purity.

Benzylation and Functional Group Transformations

A common approach involves benzylation of indazole derivatives, followed by oxidation or hydrolysis to introduce the carboxylic acid functionality.

- Benzylation of indazole with chlorobenzyl chloride in the presence of sodium hydride or potassium carbonate, followed by oxidation to the acid form.

- Reflux in polar aprotic solvents like DMF or ethanol

- Use of bases such as sodium hydride or potassium carbonate

- Oxidation using oxidizing agents like potassium permanganate or chromium trioxide

- Benzylation reactions are typically performed at room temperature or mild reflux, with yields ranging from 50–70%.

- Oxidation steps often require controlled conditions to prevent over-oxidation or side reactions.

Conversion to Hydrochloride Salt

The final step involves the conversion of the free acid to its hydrochloride salt, usually by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

- Dissolving the free acid in an organic solvent such as ethanol or methanol

- Bubbling HCl gas through the solution or adding concentrated HCl

- Crystallization of the hydrochloride salt upon cooling

- The hydrochloride salt formation is straightforward, with high purity and stability.

- The process is scalable for industrial production.

Representative Reaction Pathway and Data Table

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hydrazine derivative | Acidic or basic reflux with ketone | Tetrahydroindazole core | 60–80 | Cyclization via nucleophilic attack |

| 2 | Indazole derivative | Chlorobenzyl chloride, base, reflux | Benzylated indazole | 50–70 | Benzylation reaction |

| 3 | Benzylated intermediate | Oxidation (KMnO₄ or CrO₃) | Carboxylic acid | 65–75 | Oxidation of methyl or benzyl groups |

| 4 | Free acid | HCl gas or HCl solution | Hydrochloride salt | >95 | Salt formation |

Detailed Research Findings

Laboratory Synthesis

Multiple studies have demonstrated the synthesis of tetrahydroindazole derivatives via cyclization of hydrazine and ketones, with subsequent functionalization to introduce carboxylic acid groups. For example, a typical procedure involves refluxing hydrazine with cyclohexanone derivatives in ethanol, followed by oxidation to the acid form.

Benzylation and Functionalization

Patents detail benzylation of indazole rings using chlorobenzyl chlorides, followed by oxidation to yield the corresponding carboxylic acids. These processes often employ reflux conditions with bases like sodium hydride or potassium carbonate, with yields around 50-70%.

Conversion to Hydrochloride Salt

The acid is converted to its hydrochloride salt by bubbling HCl into an ethanol solution of the free acid, resulting in crystalline hydrochloride with high purity. This step is crucial for enhancing compound stability and solubility for further applications.

Industrial and Scale-Up Considerations

- Continuous Flow Reactors: To improve efficiency and safety, especially during oxidation and salt formation steps.

- Purification: Chromatography and recrystallization are standard, with process optimization to minimize impurities.

- Yield Optimization: Reaction parameters such as temperature, solvent polarity, and reagent stoichiometry are systematically optimized, often using Design of Experiments (DoE) methodologies.

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 166.18 g/mol (free acid) | |

| Appearance | White to yellow crystalline solid | |

| Solubility (Water) | <1 mg/mL at 25°C | |

| Stability | Stable at -20°C (desiccated) |

Q. Table 2. Recommended Analytical Conditions for HPLC

| Parameter | Specification |

|---|---|

| Column | C18, 5 µm, 250 × 4.6 mm |

| Mobile Phase | Acetonitrile/0.1% TFA in water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | ~8.2 minutes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.